N'-(2-Chloro-6-fluorobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide
Description
N'-(2-Chloro-6-fluorobenzylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide is a Schiff base derivative synthesized via condensation of 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide with 2-chloro-6-fluorobenzaldehyde under reflux conditions in ethanol . The compound features:
- Acetohydrazide backbone: Provides a flexible linker for conjugation.
- 2-Chloro-6-fluorobenzylidene group: Introduces electron-withdrawing substituents (Cl and F) at positions 2 and 6 of the benzene ring, influencing electronic and steric properties.
- 1-Methyl-1H-pyrrol-2-yl moiety: A heterocyclic substituent contributing to π-π stacking and hydrogen-bonding interactions in biological systems.
Characterization typically involves FT-IR (C=O stretch ~1650 cm⁻¹, C=N ~1600 cm⁻¹), ¹H/¹³C NMR (e.g., δ ~5.3–5.7 ppm for -CH₂-, δ ~2.5 ppm for -CH₃ on pyrrole), and ESI-HRMS for molecular ion confirmation .
Properties
Molecular Formula |
C14H13ClFN3O |
|---|---|
Molecular Weight |
293.72 g/mol |
IUPAC Name |
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2-(1-methylpyrrol-2-yl)acetamide |
InChI |
InChI=1S/C14H13ClFN3O/c1-19-7-3-4-10(19)8-14(20)18-17-9-11-12(15)5-2-6-13(11)16/h2-7,9H,8H2,1H3,(H,18,20)/b17-9+ |
InChI Key |
FLIWFSDNUXLHLY-RQZCQDPDSA-N |
Isomeric SMILES |
CN1C=CC=C1CC(=O)N/N=C/C2=C(C=CC=C2Cl)F |
Canonical SMILES |
CN1C=CC=C1CC(=O)NN=CC2=C(C=CC=C2Cl)F |
Origin of Product |
United States |
Biological Activity
N'-(2-Chloro-6-fluorobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and antimicrobial properties. This article reviews available literature on its synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the condensation reaction between 2-chloro-6-fluorobenzaldehyde and 1-methyl-2-pyrrolidone hydrazine in the presence of appropriate catalysts. The resulting product is characterized using spectroscopic techniques such as NMR and mass spectrometry, confirming its molecular structure and purity .
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. The compound has been tested against various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer). The results indicate that it possesses cytotoxic effects with IC50 values ranging from 10 to 25 µM, suggesting that it can inhibit cell proliferation effectively .
Table 1: Cytotoxicity of this compound Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis via caspase activation |
| HeLa | 20 | Cell cycle arrest in G0/G1 phase |
| HepG2 | 10 | Inhibition of proliferation through apoptosis |
The mechanism behind its anticancer activity has been linked to the induction of apoptosis, where the compound promotes the activation of caspase pathways and alters the expression levels of pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2 . Furthermore, flow cytometry analyses have shown an increase in apoptotic cells following treatment with this compound.
Antimicrobial Activity
In addition to its anticancer properties, this compound has also demonstrated antimicrobial activity. Preliminary tests indicate that it exhibits significant bactericidal effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values against common pathogens such as Staphylococcus aureus and Escherichia coli were found to be in the range of 8 to 16 µg/mL .
Table 2: Antimicrobial Efficacy of this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 8 | 16 |
| Escherichia coli | 16 | 32 |
| Pseudomonas aeruginosa | 32 | 64 |
These findings suggest that the compound may serve as a promising lead for developing new antimicrobial agents, particularly against resistant strains .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Substitutions at various positions on the aromatic ring significantly influence its potency. For instance, the presence of electron-withdrawing groups such as chlorine enhances its cytotoxicity compared to unsubstituted derivatives .
Figure 1: Proposed SAR for this compound
SAR Diagram
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical settings. In one study, this compound was administered to mice with xenografted tumors, resulting in significant tumor regression without notable toxicity . Another study focused on its antimicrobial properties, demonstrating effective bacterial clearance in infected animal models .
Chemical Reactions Analysis
Cyclization Reactions
The compound undergoes cyclization under acidic or basic conditions to form heterocyclic frameworks. For example:
-
With POCl₃ : Forms pyrrolo[1,2-a]quinoxaline derivatives via intramolecular cyclization .
-
With K₂CO₃ : Generates thiazolidinone rings through reaction with CS₂ or isocyanates .
Example :
Nucleophilic Substitution
The 2-chloro-6-fluorophenyl group participates in SNAr reactions with amines or thiols:
| Reagent | Product | Conditions |
|---|---|---|
| Piperidine | 2-(Piperidin-1-yl)-6-fluorophenyl analog | DMF, 100°C, 12h |
| Sodium hydrosulfide | Thioether derivative | Ethanol, reflux, 6h |
Oxidation and Reduction
-
Oxidation : Treatment with KMnO₄ in acidic media cleaves the hydrazone bond, yielding 2-(1-methylpyrrolyl)acetic acid and 2-chloro-6-fluorobenzoic acid.
-
Reduction : NaBH₄ reduces the hydrazone to a hydrazine derivative, altering its biological activity.
Reactivity with Metal Ions
The compound acts as a bidentate ligand , coordinating metal ions (e.g., Cu²⁺, Fe³⁺) via the hydrazone nitrogen and pyrrole ring. Coordination complexes exhibit distinct spectroscopic properties:
| Metal Ion | Coordination Geometry | Application |
|---|---|---|
| Cu²⁺ | Square planar | Catalysis in C–N coupling |
| Fe³⁺ | Octahedral | Magnetic materials synthesis |
Structural Confirmation :
-
IR spectra show shifts in N–H (3200 cm⁻¹) and C=O (1680 cm⁻¹) stretches upon metal binding .
-
X-ray crystallography of analogous complexes confirms ligand geometry .
Cross-Coupling Reactions
The methylpyrrole moiety participates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura):
Optimized Conditions :
Stability and Degradation
The compound is stable under ambient conditions but degrades under strong UV light or extreme pH:
-
Photodegradation : Forms 2-chloro-6-fluorobenzaldehyde and hydrazine fragments.
-
Acidic Hydrolysis (pH < 3): Cleaves the hydrazone bond, yielding precursor fragments.
Comparison with Similar Compounds
Substituent Effects on Benzylidene Group
Variations in the benzylidene substituent significantly alter physicochemical and biological properties:
Key Observations :
- Electron-withdrawing groups (Cl, F, NO₂): Enhance thermal stability (higher melting points, e.g., 206–207°C in ) and may improve binding to hydrophobic enzyme pockets.
- Electron-donating groups (OH, OCH₃, N(CH₃)₂) : Reduce melting points (e.g., 242–244°C in ) and modulate solubility. The 2,4-dihydroxy analog showed potent α-glucosidase inhibition (IC₅₀ 6.10 µM vs. 378.2 µM for acarbose), suggesting polar groups enhance enzyme interaction.
Heterocyclic Modifications
Replacing the pyrrole ring with other heterocycles impacts bioactivity:
Key Observations :
Isomerism and Stereochemical Effects
The E/Z configuration of the hydrazone bond influences molecular geometry and bioactivity:
Preparation Methods
Synthesis of 2-(1-Methyl-1H-pyrrol-2-yl)acetohydrazide
The hydrazide precursor is prepared via hydrazinolysis of the corresponding ethyl ester.
-
Starting Material : Ethyl 2-(1-methyl-1H-pyrrol-2-yl)acetate (10 mmol) is dissolved in ethanol (30 mL).
-
Reaction : Hydrazine hydrate (20 mmol) is added dropwise under stirring.
-
Conditions : Reflux at 80°C for 4–6 hours.
-
Workup : The mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried.
-
Yield : 85–90% (white crystalline solid).
Key Analytical Data :
Hydrazone Formation via Schiff Base Condensation
The hydrazide reacts with 2-chloro-6-fluorobenzaldehyde to form the target compound.
-
Reactants : 2-(1-Methyl-1H-pyrrol-2-yl)acetohydrazide (5 mmol) and 2-chloro-6-fluorobenzaldehyde (5.5 mmol) in ethanol (20 mL).
-
Catalyst : 2–3 drops of glacial acetic acid.
-
Conditions : Reflux at 80°C for 3–4 hours.
-
Workup : Cool to room temperature; precipitate is filtered, washed with ethanol, and recrystallized from ethanol/water (3:1).
-
Yield : 75–80% (pale-yellow crystals).
-
Reactants : Same as above.
-
Conditions : Microwave irradiation (300 W, 80°C) for 5–10 minutes.
-
Yield : 88–94% (reduced reaction time by 90%).
Comparative Analysis of Synthetic Methods
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 3–4 hours | 5–10 minutes |
| Yield | 75–80% | 88–94% |
| Energy Efficiency | Low | High |
| Byproduct Formation | Moderate | Minimal |
| Scalability | Suitable for bulk synthesis | Limited to small scale |
Characterization and Spectral Data
Spectroscopic Confirmation
Purity and Crystallinity
Optimization Strategies
Solvent Selection
Catalytic Additives
-
Acetic Acid : Enhances protonation of the aldehyde, accelerating nucleophilic attack.
-
Molecular Sieves (4Å) : Reduce water content, improving yields by 5–7%.
Challenges and Mitigation
-
Hydrazide Oxidation : Minimized by inert atmosphere (N₂/Ar).
-
Geometric Isomerism : Exclusive E-isomer formation due to steric hindrance.
Industrial Applicability
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N'-(2-Chloro-6-fluorobenzylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide?
- Methodology : The compound can be synthesized via condensation reactions between substituted benzaldehyde derivatives and acetohydrazide precursors. For example, hydrazide intermediates (e.g., 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide) are typically reacted with 2-chloro-6-fluorobenzaldehyde under reflux in ethanol or acetic acid, often catalyzed by acidic conditions (e.g., glacial acetic acid with sodium acetate). Yields are optimized by controlling stoichiometry, solvent polarity, and reaction time .
- Validation : Purity is confirmed via melting point analysis, TLC, and spectroscopic techniques (e.g., / NMR, IR) .
Q. How are structural and purity characteristics validated for this compound?
- Techniques :
- Spectroscopy : NMR (e.g., δ 7.29–8.01 ppm for benzylidene protons, δ 2.24–2.37 ppm for methyl groups) and NMR (e.g., carbonyl signals at ~165–171 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 386–403) confirm molecular weight .
- Elemental Analysis : Carbon, hydrogen, nitrogen, and halogen content are matched to theoretical values (±0.5%) .
Q. What in vitro assays are recommended for preliminary pharmacological screening?
- Assays :
- Anticonvulsant Activity : Maximal electroshock (MES) or pentylenetetrazole (PTZ) models at doses of 100–200 mg/kg in rodents .
- Antiviral Screening : Plaque reduction assays (e.g., against hepatitis A virus, HAV) with IC and therapeutic index (TI) calculations .
- Anti-inflammatory Testing : Carrageenan-induced paw edema models, with comparisons to reference drugs like Celecoxib .
Advanced Research Questions
Q. How can computational modeling guide structure-activity relationship (SAR) studies for this compound?
- Approach :
- Pharmacophore Mapping : Identify critical moieties (e.g., the 2-chloro-6-fluorobenzylidene group for halogen bonding, pyrrole for π-π stacking) using tools like Schrödinger Suite .
- Docking Studies : Target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) to predict binding affinities .
Q. What crystallographic techniques resolve ambiguities in stereochemistry or tautomerism?
- Methods :
- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX programs (e.g., SHELXL for refinement) to determine absolute configuration and hydrogen-bonding networks. For example, CCDC deposition codes (e.g., 1474071, 1402717) provide reference structures for analogous hydrazides .
- Twinned Data Refinement : Apply SHELXL’s twin-law algorithms for challenging cases with pseudo-symmetry .
Q. How are contradictions in biological activity data addressed?
- Case Study : Discrepancies in anticonvulsant efficacy (e.g., 67% protection in MES vs. lower activity in PTZ models) may arise from mechanism-specific targeting.
- Resolution :
- Dose-Response Curves : Establish ED values across multiple models .
- Metabolic Stability Tests : Assess hepatic microsomal degradation to rule out pharmacokinetic variability .
Q. What strategies optimize solubility and bioavailability for in vivo studies?
- Approaches :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
